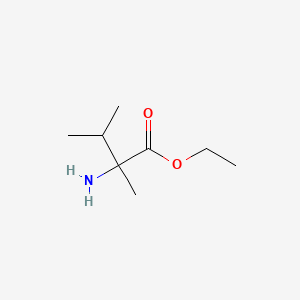

Ethyl 2-amino-2,3-dimethylbutanoate

説明

Ethyl 2-amino-2,3-dimethylbutanoate (CAS 13893-48-6) is an ester derivative featuring an amino group and two methyl substituents on the α- and β-carbons of the butanoate backbone. Its hydrochloride salt (CAS 1334146-69-8, molecular formula C₈H₁₈ClNO₂, molecular weight 195.69) is widely utilized in pharmaceutical synthesis due to enhanced solubility and stability . The compound is synthesized via esterification or alkylation reactions, often involving intermediates like 2-amino-2,3-dimethylbutanonitrile, as seen in analogous amide synthesis pathways . Its stereospecific (S)-enantiomer is particularly valued in chiral drug development, as highlighted by its commercial availability in hydrochloride form for high-purity applications .

特性

CAS番号 |

13893-48-6 |

|---|---|

分子式 |

C8H17NO2 |

同義語 |

Isovaline, 3-methyl-, ethyl ester (9CI) |

製品の起源 |

United States |

類似化合物との比較

2-Amino-2,3-Dimethylbutanamide (CAS N/A)

- Molecular Formula : C₆H₁₄N₂O

- Molecular Weight : 130.19

- Key Features: Amide analog with a terminal CONH₂ group instead of an ester. Forms a 3D hydrogen-bonded network via N–H⋯O interactions, enhancing crystallinity . Used as a racemic herbicide intermediate (e.g., imidazolinone synthesis) .

- Differentiator : Lower solubility in polar solvents compared to the ester form due to reduced ionic character.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₇H₁₆ClNO₂

- Molecular Weight : 205.66

- Key Features: Methyl ester with a methylamino substituent; synthesized via HCl-mediated deprotection . NMR data (δ 9.00 brs, NH; 3.79 s, OCH₃) confirms structural integrity .

- Differentiator: Increased steric hindrance from the methylamino group alters reactivity in nucleophilic substitutions.

Substituent Modifications

Ethyl 2-Bromo-3,3-dimethylbutanoate (CAS 1597397-20-0)

Ethyl 2-Acetyl-3-methylbutanoate (CAS 1522-46-9)

- Molecular Formula : C₉H₁₆O₃

- Molecular Weight : 172.23

- Key Features: Acetyl group at C2 enables keto-enol tautomerism, useful in synthesizing ketone-based APIs .

- Differentiator: Lacks the amino group, limiting its role in amine-mediated drug interactions.

Ester Group Variations

Propyl/Isopropyl/tert-Butyl 1-Aminocyclopropanecarboxylates

- Examples: Propyl 1-aminocyclopropanecarboxylate (CAS 104544-05-0) tert-Butyl 1-aminocyclopropanecarboxylate (CAS 159871-51-9)

- Differentiator : Bulky ester groups (e.g., tert-butyl) reduce metabolic stability but improve lipophilicity for CNS-targeting drugs .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。